![molecular formula C15H14N2O3 B1396392 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1306753-55-8](/img/structure/B1396392.png)
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzaldehyde with dimethylamine and acetic anhydride to form an intermediate, which is then cyclized with maleic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also
Biological Activity
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a pyrrole ring fused with a phenyl group. Its structural features contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction followed by cyclization. The general synthetic route includes:
- Reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate.
- Use of sodium ethoxide as a base to facilitate the condensation process.
Anticancer Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives showed inhibition rates in colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from to M .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Tyrosine Kinases : The compound interacts with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, potentially leading to reduced tumor proliferation .
- Membrane Interaction : Studies suggest that it may intercalate into lipid bilayers, affecting membrane stability and function .
Antimicrobial Activity
The antimicrobial properties of related pyrrole derivatives have been documented, showing effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These compounds demonstrated varying degrees of inhibition against these pathogens using the broth microdilution method .
Case Studies
Study | Findings |
---|---|
Dubinina et al. (2007) | Identified significant antiproliferative activity against colon cancer cells. |
Kuznietsova et al. (2016) | Reported antioxidant properties alongside low toxicity in preliminary tests. |
Garmanchuk et al. (2013b) | Demonstrated in vivo tumor growth inhibition in chemically induced colon cancer models. |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have synthesized novel dihydropyrimidinone derivatives that incorporate the 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione structure. These compounds demonstrated promising cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that certain pyrrole derivatives can inhibit pro-inflammatory mediators, making them candidates for developing new anti-inflammatory drugs. The modification of the pyrrole structure with dimethylamino groups enhances its biological activity .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .
Biginelli Reaction
The compound has been utilized in the Biginelli reaction to synthesize dihydropyrimidinones. This reaction is significant due to its ability to create multiple bonds and functional groups in a single step, facilitating the development of diverse chemical entities from simple precursors .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the pyrrole structure significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Anti-inflammatory Research
In another investigation focused on inflammatory responses, researchers evaluated the effect of this compound on cytokine release in vitro. The findings revealed a marked reduction in pro-inflammatory cytokines when treated with derivatives containing the pyrrole moiety, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves coupling a substituted pyrrole-2,5-dione core with a functionalized phenyl group via a Michael addition or Heck reaction. For example, highlights the use of palladium on carbon (Pd/C) under hydrogen gas for nitro group reduction in analogous compounds, which can be adapted for introducing the dimethylamino-propenoyl moiety. Key conditions include inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and stoichiometric ratios of reactants to avoid side reactions. Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the (2E)-stereochemistry of the propenoyl group and aromatic substitution patterns. Infrared (IR) spectroscopy verifies carbonyl stretching frequencies (~1700 cm⁻¹ for pyrrole-dione). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, HPLC with UV detection (λ ~250–300 nm) is recommended, as described in for related pyrrolidinone derivatives .
Q. What are the common solvent systems and reaction intermediates encountered during synthesis?
- Methodological Answer : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness in coupling reactions. Intermediates like 4-nitroaniline derivatives () or enamine precursors () may form during synthesis. Recrystallization from 2-propanol or ethanol is often used to isolate intermediates, as noted in .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and predict regioselectivity during propenoyl group addition. emphasizes using reaction path search tools (e.g., GRRM or AFIR) to identify low-energy pathways and reduce trial-and-error experimentation. Computational screening of solvent effects (via COSMO-RS) further refines reaction conditions .
Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR (VT-NMR) can distinguish conformational exchange from impurities. For split peaks, heteronuclear 2D experiments (HSQC, HMBC) clarify connectivity. demonstrates how HRMS and IR cross-validation resolve ambiguities in pyrrolidinone derivatives .
Q. How do statistical experimental design (DoE) approaches improve reaction optimization for scale-up?
- Methodological Answer : Factorial designs (e.g., Box-Behnken) systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. highlights DoE’s role in minimizing experiments while maximizing data quality. Response surface methodology (RSM) then models nonlinear relationships, enabling robust scale-up with >90% yield reproducibility .
Q. What are the challenges in assessing the compound’s stability under varying pH and temperature conditions, and how can they be addressed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–8 weeks, analyzed via HPLC, detect degradation products. pH-dependent stability is assessed using buffered solutions (pH 1–13) with LC-MS monitoring. ’s protocols for pyrrole derivatives recommend argon-purged vials to prevent oxidation during storage .
Q. Data Interpretation and Validation
Q. How should researchers validate the biological activity of this compound against conflicting in vitro/in vivo results?
- Methodological Answer : Triangulate data using orthogonal assays (e.g., enzyme inhibition + cell viability). For contradictions, assess pharmacokinetic factors (e.g., solubility, metabolic stability via microsomal assays). ’s "depth of use" framework advocates integrating computational ADMET predictions with experimental data to resolve discrepancies .
Q. What advanced chromatographic techniques (e.g., chiral HPLC) are necessary to separate enantiomeric impurities?
- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients resolve enantiomers. ’s purification methods for diazomethane-derived intermediates can be adapted, ensuring >99% enantiomeric excess (ee) via circular dichroism (CD) validation .
Properties
IUPAC Name |
1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)10-9-13(18)11-3-5-12(6-4-11)17-14(19)7-8-15(17)20/h3-10H,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRSVYHCQPZKQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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